4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine
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Overview
Description
4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and two methyl groups attached to the nitrogen atom at the 2-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like palladium or copper to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom and dimethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the chlorine and dimethyl groups, resulting in different reactivity and binding properties.
6-Chloro-2,4-dimethylpyridine: Lacks the aminomethyl group, affecting its biological activity.
N,N-Dimethyl-2-aminopyridine: Lacks the chlorine atom, leading to different chemical behavior.
Uniqueness
The presence of both the aminomethyl group and the chlorine atom in 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine provides a unique combination of reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-12(2)8-4-6(5-10)3-7(9)11-8/h3-4H,5,10H2,1-2H3 |
InChI Key |
BEHNVBMTWRHLCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)CN)Cl |
Origin of Product |
United States |
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